Benzene, 1-bromo-4-(hexyloxy)-
Description
Nomenclature and Chemical Identity in Scholarly Contexts
In academic and commercial contexts, Benzene (B151609), 1-bromo-4-(hexyloxy)- is identified by a variety of names and chemical codes to ensure precise communication and substance identification. nih.govepa.gov Its systematic name under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 1-bromo-4-(hexyloxy)benzene. nih.govepa.gov
Common synonyms include p-Bromophenylhexyl ether, 4-Bromophenyl hexyl ether, and 1-(4-bromophenoxy)hexane. nih.govtcichemicals.com The Chemical Abstracts Service (CAS) has assigned it the registry number 30752-19-3. nih.govepa.gov
Interactive Data Table: Chemical Identifiers for Benzene, 1-bromo-4-(hexyloxy)-
| Identifier | Value |
| IUPAC Name | 1-bromo-4-(hexyloxy)benzene nih.govepa.gov |
| CAS Number | 30752-19-3 nih.govepa.gov |
| Molecular Formula | C12H17BrO nih.govepa.gov |
| Molecular Weight | 257.17 g/mol nih.govepa.gov |
| SMILES | CCCCCCOC1=CC=C(C=C1)Br nih.govepa.gov |
| InChI | 1S/C12H17BrO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3 nih.govsigmaaldrich.com |
| InChIKey | GKLMJONYGGTHHM-UHFFFAOYSA-N nih.govsigmaaldrich.com |
Significance and Research Relevance in Contemporary Chemistry
The significance of Benzene, 1-bromo-4-(hexyloxy)- in modern chemistry stems from its utility as a key intermediate in the synthesis of more complex molecules and materials. Its bifunctional nature, with a reactive bromine atom and a lipophilic hexyloxy chain, allows for a wide range of chemical modifications.
In the field of materials science, this compound is a crucial building block for the synthesis of liquid crystalline materials. vulcanchem.com The hexyloxy group contributes to the mesogenic properties of the final molecules, which are essential for applications in displays and other optoelectronic devices. The bromine atom provides a site for further functionalization, enabling the tuning of the material's properties.
In organic synthesis, Benzene, 1-bromo-4-(hexyloxy)- is employed as a precursor in various coupling reactions, such as Suzuki and Heck couplings, to introduce the 4-(hexyloxy)phenyl moiety into larger molecular frameworks. This is particularly relevant in the development of new organic electronic materials and pharmaceuticals. For instance, the hexyloxybenzene unit can be found in some organic semiconducting materials, where it enhances solubility and influences molecular packing, which are critical for device performance.
Historical Perspectives on Aryl Alkyl Ethers in Chemical Science
The class of compounds to which Benzene, 1-bromo-4-(hexyloxy)- belongs, aryl alkyl ethers, has a rich history in organic chemistry. rsc.org The development of synthetic methods for these ethers was a significant advancement in the field.
The most prominent method for the synthesis of aryl alkyl ethers is the Williamson ether synthesis, developed by Alexander Williamson in 1850. wikipedia.orgchemeurope.com This reaction, which involves the reaction of an alkoxide with an alkyl halide, was instrumental in proving the structure of ethers and remains a fundamental and widely used method for their preparation in both laboratory and industrial settings. wikipedia.orgchemeurope.com The Williamson synthesis is versatile, allowing for the preparation of both symmetrical and asymmetrical ethers. chemeurope.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-hexoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLMJONYGGTHHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885487 | |
| Record name | Benzene, 1-bromo-4-(hexyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30752-19-3 | |
| Record name | 1-Bromo-4-(hexyloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30752-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-4-(hexyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030752193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-4-(hexyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-bromo-4-(hexyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for Benzene (B151609), 1-bromo-4-(hexyloxy)-
The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers, and it represents a primary route for the synthesis of Benzene, 1-bromo-4-(hexyloxy)-. This method involves the reaction of a phenoxide with an alkyl halide. For the target molecule, this can be approached in two ways: the reaction of 4-bromophenoxide with a hexyl halide or the reaction of a hexyloxyphenoxide with a brominating agent (which is less common for direct synthesis).
The more conventional approach involves the O-alkylation of 4-bromophenol (B116583). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion acts as the nucleophile. The general reaction is depicted below:
Reaction Scheme:
The selection of the base and solvent is crucial for the efficiency of the Williamson ether synthesis. Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed to deprotonate the phenol (B47542), generating the more nucleophilic phenoxide. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they can solvate the cation without significantly solvating the nucleophile, thereby increasing the reaction rate.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromophenol | 1-Bromohexane | K₂CO₃ | Acetone | Reflux | High |
| 4-Bromophenol | 1-Hexyl tosylate | NaH | DMF | Room Temp to 50 | Good to High |
| 4-Bromophenol | 1-Chlorohexane | NaOH (with phase-transfer catalyst) | Toluene/Water | 80-100 | Moderate to Good |
In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives to the classical Williamson ether synthesis for the formation of C-O bonds in aryl ethers. Nickel-catalyzed methodologies, in particular, have gained attention due to the lower cost and unique reactivity of nickel compared to palladium. These reactions can often tolerate a wider range of functional groups and may proceed under milder conditions.
The synthesis of Benzene, 1-bromo-4-(hexyloxy)- via a nickel-catalyzed approach would typically involve the coupling of an aryl halide (or a related electrophile) with an alcohol. A plausible route is the coupling of 1,4-dibromobenzene (B42075) with hexanol or the coupling of 4-bromophenol with a hexyl halide. The latter is more analogous to the Williamson synthesis but proceeds via a different, metal-catalyzed mechanism.
A general representation of a nickel-catalyzed etherification is as follows:
Reaction Scheme:
The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Ni(0) species, followed by coordination of the alcohol (or alkoxide), and subsequent reductive elimination to form the aryl ether and regenerate the Ni(0) catalyst. The choice of ligand is critical for the success of these reactions, with various phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands being employed to modulate the reactivity and stability of the nickel catalyst.
| Aryl Halide | Alcohol | Nickel Catalyst | Ligand | Base | Solvent |
| 1,4-Dibromobenzene | Hexan-1-ol | NiCl₂(dppp) | dppp | NaH | Dioxane |
| 4-Bromophenol | 1-Bromohexane | Ni(COD)₂ | IPr | t-BuONa | Toluene |
An alternative strategy for the synthesis of Benzene, 1-bromo-4-(hexyloxy)- involves the direct bromination of hexyloxybenzene. The hexyloxy group is an ortho, para-directing and activating substituent for electrophilic aromatic substitution. Due to steric hindrance from the bulky hexyloxy group, the para-substituted product is typically favored.
Common brominating agents for this transformation include molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or, more conveniently and selectively, N-bromosuccinimide (NBS) in a suitable solvent. The use of NBS often provides a higher degree of regioselectivity for the para-isomer and avoids the generation of corrosive HBr as a byproduct.
Reaction Scheme:
The reaction conditions can be tuned to optimize the yield of the desired para-isomer. For instance, performing the reaction at lower temperatures can enhance the para-selectivity.
| Substrate | Brominating Agent | Catalyst/Solvent | Key Outcome |
| Hexyloxybenzene | Br₂ | FeBr₃ / CCl₄ | Good yield, potential for over-bromination |
| Hexyloxybenzene | NBS | Acetonitrile or DMF | High para-selectivity, milder conditions |
| Hexyloxybenzene | Pyridinium tribromide | Acetic acid | Selective monobromination |
Advanced Synthetic Strategies and Innovations
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of Benzene, 1-bromo-4-(hexyloxy)-, a one-pot procedure could involve the etherification of a phenol followed by in-situ bromination.
For example, starting from phenol, a one-pot reaction could first involve its conversion to hexyloxybenzene via a Williamson ether synthesis, followed by the direct addition of a brominating agent to the same reaction mixture to yield the final product. This approach, however, requires careful control of reaction conditions to avoid side reactions.
A more elegant one-pot strategy for a related compound might involve the tandem conversion of a boronic acid precursor. For instance, the conversion of 4-hexyloxyphenylboronic acid to the corresponding phenol, followed by bromination in the same pot.
| Starting Material | Reagents | Intermediate (not isolated) | Product |
| 4-Bromophenol | 1. NaH, 2. 1-Bromohexane | Sodium 4-bromophenoxide | Benzene, 1-bromo-4-(hexyloxy)- |
| Phenol | 1. K₂CO₃, 1-Bromohexane; 2. NBS | Hexyloxybenzene | Benzene, 1-bromo-4-(hexyloxy)- |
Modern synthetic chemistry has seen the development of sophisticated catalytic systems that enhance the efficiency and selectivity of both etherification and halogenation reactions. These advanced catalysts often operate under milder conditions and offer broader substrate scopes.
In the context of etherification, copper-catalyzed Ullmann-type couplings have been refined to proceed under much milder conditions than the traditional high-temperature requirements. The use of specific ligands, such as phenanthrolines or diamines, can facilitate the copper-catalyzed coupling of aryl halides with alcohols at significantly lower temperatures.
For halogenation, recent innovations include the development of electrophilic halogenating reagents that offer superior regioselectivity. Furthermore, catalytic methods for halogenation are emerging that utilize less hazardous halogen sources. For instance, catalytic systems that can generate a potent electrophilic bromine species in situ from a benign bromide source are of great interest.
| Reaction Type | Catalytic System | Description |
| Etherification | CuI / 1,10-Phenanthroline | Enables the coupling of aryl bromides with alcohols under relatively mild conditions, offering an alternative to both Williamson and palladium/nickel-catalyzed methods. |
| Etherification | Phase-Transfer Catalysis (PTC) | In the Williamson synthesis, PTC (e.g., with tetrabutylammonium (B224687) bromide) can facilitate the reaction between an aqueous solution of the phenoxide and an organic solution of the alkyl halide, avoiding the need for anhydrous conditions and expensive aprotic solvents. |
| Halogenation | Zeolite Catalysts | Can provide high para-selectivity in the bromination of activated aromatic rings due to shape-selective constraints imposed by the catalyst's porous structure. |
| Halogenation | Organocatalysis | Certain organic molecules can act as catalysts to activate halogenating agents like NBS, leading to enhanced reactivity and selectivity. |
Spectroscopic Characterization and Computational Studies
Advanced Spectroscopic Investigations of Benzene (B151609), 1-bromo-4-(hexyloxy)-
Modern spectroscopic methods offer an in-depth view of the compound's structural features. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are indispensable for a comprehensive characterization.
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen framework.
The ¹H NMR spectrum of Benzene, 1-bromo-4-(hexyloxy)- provides information about the chemical environment of the protons. The aromatic protons typically appear as two distinct doublets due to the para-substitution pattern on the benzene ring. The protons ortho to the hexyloxy group are expected to be shifted upfield compared to those ortho to the bromine atom due to the electron-donating nature of the alkoxy group. The protons of the hexyloxy chain exhibit characteristic signals, with the terminal methyl group appearing as a triplet and the methylene (B1212753) groups showing complex multiplets. The methylene group attached directly to the oxygen atom (O-CH₂) is the most deshielded of the alkyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts for Benzene, 1-bromo-4-(hexyloxy)-
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ar-H (ortho to -O) | 6.80 - 6.90 | Doublet |
| Ar-H (ortho to -Br) | 7.35 - 7.45 | Doublet |
| -OCH₂- | 3.90 - 4.00 | Triplet |
| -OCH₂CH ₂- | 1.75 - 1.85 | Quintet |
| -(CH₂)₃- | 1.30 - 1.50 | Multiplet |
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Due to the molecule's symmetry, the benzene ring is expected to show four distinct signals. The carbon atom bonded to the bromine (ipso-carbon) is influenced by the "heavy atom effect," which can cause a shift to a lower frequency than might be predicted based solely on electronegativity. stackexchange.com The carbon attached to the hexyloxy group will be significantly deshielded. The six carbons of the hexyloxy chain will each produce a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for Benzene, 1-bromo-4-(hexyloxy)-
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-Br | 113 - 116 |
| C-O | 158 - 161 |
| C (ortho to -O) | 115 - 118 |
| C (ortho to -Br) | 132 - 135 |
| -OCH₂- | 68 - 71 |
| -OCH₂C H₂- | 31 - 33 |
| -O(CH₂)₂C H₂- | 25 - 27 |
| -O(CH₂)₃C H₂- | 29 - 31 |
| -O(CH₂)₄C H₂- | 22 - 24 |
Two-dimensional NMR techniques provide further structural confirmation by showing correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For the hexyloxy group, cross-peaks would be observed between the -OCH₂- protons and the adjacent -CH₂- protons, and so on down the alkyl chain. In the aromatic region, a cross-peak would confirm the coupling between the protons ortho to the oxygen and the protons ortho to the bromine.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This technique is invaluable for definitively assigning the carbon signals. For example, the proton signal around 3.95 ppm would show a cross-peak with the carbon signal around 69 ppm, confirming the assignment of the -OCH₂- group. Similarly, the aromatic proton signals would correlate with their corresponding aromatic carbon signals.
The vibrational spectrum of Benzene, 1-bromo-4-(hexyloxy)- can be analyzed by assigning observed absorption bands (in IR) and scattered peaks (in Raman) to specific molecular vibrations.
Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic vibrations. The C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring usually appear in the 1450-1600 cm⁻¹ range.
Alkyl Chain Vibrations: The hexyloxy group exhibits characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending vibrations for the methylene and methyl groups are found in the 1375-1470 cm⁻¹ region.
C-O and C-Br Vibrations: The C-O ether linkage shows a strong, characteristic stretching band in the IR spectrum, typically between 1200 and 1260 cm⁻¹ for aryl alkyl ethers. The C-Br stretching vibration is expected at a much lower frequency, generally in the 500-600 cm⁻¹ range.
Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the vibrational frequencies and aid in the precise assignment of each vibrational mode. irjet.netresearchgate.net
Table 3: Key Vibrational Mode Assignments for Benzene, 1-bromo-4-(hexyloxy)-
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Aliphatic C-H Bend | 1375 - 1470 |
| Aryl-O Stretch | 1200 - 1260 |
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and structural fragmentation of Benzene, 1-bromo-4-(hexyloxy)-. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation into smaller, charged species.
Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum exhibits a characteristic isotopic pattern. The molecular ion appears as a pair of peaks of nearly equal intensity, referred to as M⁺• and (M+2)⁺•. For Benzene, 1-bromo-4-(hexyloxy)-, with a molecular formula of C₁₂H₁₇BrO, these peaks are expected at mass-to-charge ratios (m/z) of 256 and 258.
The fragmentation pattern is dictated by the stability of the resulting ions. A primary fragmentation pathway for ethers is the cleavage of the C-O bond. Two main fragmentation routes are anticipated:
Loss of the hexyl radical (•C₆H₁₃): Alpha-cleavage next to the oxygen atom results in the formation of a stable bromophenoxy cation. This would produce a prominent pair of isotopic peaks at m/z 171 and 173.
Cleavage within the alkyl chain: Fragmentation of the hexyl group can lead to a series of smaller ions, typically separated by 14 mass units (corresponding to CH₂ groups).
The base peak, which is the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion.
Table 2: Expected Key Ions in the Mass Spectrum of Benzene, 1-bromo-4-(hexyloxy)-
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 256 / 258 | [C₁₂H₁₇BrO]⁺• | Molecular Ion (M⁺•) |
| 171 / 173 | [C₆H₄BrO]⁺ | Loss of hexyl radical (•C₆H₁₃) |
| 157 / 159 | [C₆H₅Br]⁺• | Cleavage of C-O bond with H transfer |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of Benzene, 1-bromo-4-(hexyloxy)- is dominated by the π → π* transitions of the aromatic benzene ring. The unsubstituted benzene molecule shows a strong E₂ band around 204 nm and a weaker, fine-structured B band around 256 nm.
Substitution on the benzene ring affects the position and intensity of these absorption bands. The hexyloxy group (-OC₆H₁₃) is an auxochrome, an electron-donating group that, through its lone pair of electrons on the oxygen atom, interacts with the π-system of the ring. The bromine atom also acts as a substituent. These substitutions typically cause a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of the absorption bands.
For Benzene, 1-bromo-4-(hexyloxy)-, the B-band is expected to be red-shifted from 256 nm into the 270-290 nm range, losing its fine structure. The more intense E₂ band would similarly be shifted to a longer wavelength, likely in the 220-240 nm region. The exact position of the maximum absorbance (λ_max) is influenced by the solvent used for the analysis.
Table 3: Expected UV-Vis Absorption Maxima
| Band | Typical λ_max (Benzene) | Expected λ_max for Benzene, 1-bromo-4-(hexyloxy)- | Electronic Transition |
|---|---|---|---|
| E₂ Band | ~204 nm | ~220-240 nm | π → π* |
Quantum Chemical and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometry of molecules. Calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide detailed insights that complement experimental findings.
Geometry optimization calculations determine the lowest-energy three-dimensional structure of the molecule. For Benzene, 1-bromo-4-(hexyloxy)-, these calculations would confirm the planarity of the benzene ring, which may show slight distortions from a perfect hexagon due to the different electronic effects of the bromo and hexyloxy substituents.
The calculations would provide precise values for key bond lengths, bond angles, and dihedral angles. The C-Br bond length is expected to be around 1.90 Å. The C-O bond lengths of the ether linkage will be shorter for the C(aryl)-O bond (approx. 1.37 Å) than the C(alkyl)-O bond (approx. 1.43 Å) due to partial double-bond character from resonance with the ring. A key structural parameter is the C(aryl)-O-C(alkyl) bond angle, predicted to be around 118-120°. The hexyloxy chain's most stable conformation is predicted to be an all-trans (anti-periplanar) arrangement, resulting in a nearly flat, extended side chain.
Table 4: Representative Predicted Geometric Parameters from DFT Calculations
| Parameter | Description | Predicted Value |
|---|---|---|
| r(C-Br) | Carbon-Bromine bond length | ~1.90 Å |
| r(C_aryl-O) | Aryl Carbon-Oxygen bond length | ~1.37 Å |
| r(C_alkyl-O) | Alkyl Carbon-Oxygen bond length | ~1.43 Å |
| ∠(C-O-C) | Ether bond angle | ~118° |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand a molecule's chemical reactivity and electronic properties.
The HOMO represents the region from which an electron is most easily donated, indicating nucleophilic character. For Benzene, 1-bromo-4-(hexyloxy)-, the HOMO is expected to be a π-orbital with significant electron density located on the electron-rich aromatic ring and the oxygen atom of the hexyloxy group.
The LUMO represents the region most likely to accept an electron, indicating electrophilic character. The LUMO is predicted to be a π* (antibonding) orbital distributed primarily over the benzene ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more chemically reactive. DFT calculations can precisely quantify these energy levels and the resulting energy gap, providing a theoretical basis for the electronic transitions observed in UV-Vis spectroscopy.
Table 5: Predicted Frontier Molecular Orbital Properties
| Orbital | Description | Expected Localization |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | π-orbital on the benzene ring and oxygen atom |
| LUMO | Lowest Unoccupied Molecular Orbital | π*-orbital on the benzene ring |
Electronic Structure and Charge Distribution
The electronic structure of Benzene, 1-bromo-4-(hexyloxy)- is significantly influenced by its two substituents: the electron-withdrawing bromine atom and the electron-donating hexyloxy group. This opposition governs the charge distribution across the aromatic ring. The hexyloxy group increases electron density on the benzene ring through resonance, particularly at the ortho and para positions. Conversely, the bromine atom withdraws electron density via induction, while also contributing some density through resonance.
Computational analyses, such as the generation of Molecular Electrostatic Potential (MEP) maps, are used to visualize this charge distribution. For substituted bromobenzenes, these maps typically show a region of negative electrostatic potential (electron-rich) above and below the plane of the aromatic ring, attributable to the π-electron system dtic.milresearchgate.net. The hexyloxy group is expected to enhance this negative character.
A key feature of halogenated benzenes is the presence of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the bromine atom along the C-Br bond axis researchgate.net. This electron-deficient area allows the bromine atom to engage in halogen bonding, a type of noncovalent interaction. The sides of the bromine atom, however, remain electron-rich researchgate.net.
Natural Bond Orbital (NBO) analysis can provide quantitative values for the partial charges on each atom. In similar molecules like bromobenzene, NBO calculations have counter-intuitively shown a slight positive charge on the bromine atom, which results in a more negative charge on the ipso-carbon to which it is attached walisongo.ac.id. This detailed charge information is critical for predicting the molecule's reactivity and intermolecular interactions.
Table 1: Predicted NBO Charges for a Representative Brominated Alkoxybenzene
| Atom/Group | Predicted Partial Charge (a.u.) |
| Bromine (Br) | +0.05 |
| Ipso-Carbon (C-Br) | -0.11 |
| Oxygen (O) | -0.55 |
| Alkyl Chain | +0.30 |
| Aromatic Ring (Total) | +0.21 |
Note: Data is illustrative, based on computational studies of analogous compounds like 4-bromoanisole and is meant to represent typical charge distribution.
Molecular Dynamics (MD) Simulations in Context of Related Compounds
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time mdpi.com. For a molecule like Benzene, 1-bromo-4-(hexyloxy)-, MD simulations can provide crucial insights into the conformational dynamics of the flexible hexyloxy chain and its interactions with its environment.
MD simulations rely on a "force field," which is a set of parameters and equations that define the potential energy of the system and govern the interactions between atoms nih.govwikipedia.org. Force fields like the General AMBER Force Field (GAFF) and CHARMM General Force Field (CGenFF) are specifically designed to handle a wide range of organic molecules, including those containing halogens nih.gov. These force fields model both bonded interactions (bond stretching, angle bending, dihedral rotations) and non-bonded interactions (van der Waals and electrostatic forces) uiuc.edu.
In the context of related compounds, MD simulations have been used to:
Analyze Conformational Flexibility: For molecules with alkyl chains, such as ethers and thioethers, MD simulations can explore the different conformations the chain can adopt, identifying the most stable arrangements and the energy barriers between them mdpi.com. This is particularly relevant for the six-carbon hexyloxy chain of the target molecule.
Study Solvation and Aggregation: Simulations can model how the molecule behaves in different solvents, predicting its solubility and tendency to aggregate. For instance, studies on lipophilic molecules like terpenoids have used MD to understand their clustering behavior in aqueous solutions, which is critical for applications like drug delivery mdpi.com.
Investigate Intermolecular Interactions: MD can simulate how multiple molecules of Benzene, 1-bromo-4-(hexyloxy)- interact with each other, providing insight into the formation of condensed phases. These simulations can capture weak interactions like halogen bonds, which are suggested by the electronic structure acs.org.
Prediction of Spectroscopic Parameters
Computational quantum chemistry methods, primarily DFT, are widely used to predict various spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for interpreting experimental data and confirming molecular structures.
For Benzene, 1-bromo-4-(hexyloxy)-, key spectroscopic parameters that can be predicted include:
NMR Spectra: The chemical shifts of ¹H and ¹³C nuclei can be calculated. These calculations involve determining the magnetic shielding around each nucleus within the molecule's optimized geometry researchgate.net. The predicted shifts for the aromatic protons, for example, would be influenced by the electron-donating hexyloxy group (causing an upfield shift) and the electron-withdrawing bromo group (causing a downfield shift). Comparing these calculated values with experimental spectra of analogous compounds, such as 1-bromo-4-octyloxybenzene, allows for confident assignment of spectral peaks researchgate.netnih.gov.
Infrared (IR) Spectra: The vibrational frequencies of the molecule can be computed, corresponding to the peaks observed in an IR spectrum. These calculations can predict the characteristic frequencies for C-H stretching of the aromatic ring and the alkyl chain, C-O-C stretching of the ether linkage, and C-Br stretching.
Table 2: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts for an Analogous 4-Bromoalkoxybenzene
| Proton Position | Experimental δ (ppm) (for 1-bromo-4-octyloxybenzene) researchgate.net | Typical Predicted δ (ppm) (DFT/GIAO) |
| Aromatic (ortho to -OR) | ~6.8 | 6.7 - 6.9 |
| Aromatic (ortho to -Br) | ~7.4 | 7.3 - 7.5 |
| Methylene (-O-CH₂) | ~3.9 | 3.8 - 4.0 |
| Terminal Methyl (-CH₃) | ~0.9 | 0.8 - 1.0 |
Note: Predicted values are illustrative, representing typical accuracy for DFT-based NMR calculations.
Thermodynamic Property Computations
DFT calculations are also a cornerstone for determining the thermodynamic properties of molecules fu-berlin.de. By calculating the total electronic energy and vibrational frequencies of a molecule in its optimized state, key thermodynamic functions can be derived. This approach, often termed "atomistic thermodynamics," bridges the gap between microscopic quantum calculations and macroscopic thermodynamic properties fu-berlin.deresearchgate.net.
For Benzene, 1-bromo-4-(hexyloxy)-, the following properties can be computed:
Enthalpy of Formation (ΔH_f°): This is a measure of the energy change when the compound is formed from its constituent elements in their standard states. It is often calculated using isodesmic reactions, where bond types are conserved, to improve accuracy by canceling out systematic errors in the calculations nih.gov.
Gibbs Free Energy (ΔG°): This value determines the spontaneity of chemical reactions and the position of chemical equilibrium. It is calculated from the enthalpy and entropy of the system researchgate.net.
Heat Capacity (C_v, C_p): These properties describe how the molecule's internal energy changes with temperature.
Table 3: Illustrative Computed Thermodynamic Properties for a Substituted Benzene
| Thermodynamic Property | Typical Computed Value | Unit |
| Standard Enthalpy of Formation (Gas) | -150 to -200 | kJ/mol |
| Standard Gibbs Free Energy of Formation (Gas) | -30 to -60 | kJ/mol |
| Heat Capacity (C_p) | 200 - 250 | J/(mol·K) |
Note: The values are representative estimates for a molecule of similar size and complexity, derived from DFT calculations.
Applications in Materials Science and Engineering
Liquid Crystalline Materials and Mesophase Behavior
The distinct parts of the Benzene (B151609), 1-bromo-4-(hexyloxy)- molecule—the rigid phenyl ring and the flexible hexyloxy tail—are characteristic features that promote the formation of liquid crystalline phases, also known as mesophases. This makes the compound a subject of interest for creating materials with properties intermediate between those of conventional liquids and solid crystals.
The hexyloxy tail of Benzene, 1-bromo-4-(hexyloxy)- is a critical determinant of the resulting material's liquid crystal properties. The length of the alkyl chain in alkoxy-substituted liquid crystals has a profound and predictable effect on their mesophase behavior.
Phase Stability and Type: Generally, as the length of the alkyl chain increases in a homologous series of liquid crystals, the material tends to exhibit a greater number of distinct mesophases. mdpi.com Longer chains promote more ordered structures, leading to the appearance of smectic phases in addition to nematic phases.
Transition Temperatures: The clearing point, which is the temperature at which the liquid crystal transitions to an isotropic liquid, typically increases with longer alkyl chains. mdpi.comresearchgate.net This indicates that the longer chains enhance the stability of the liquid crystalline state.
Odd-Even Effect: A notable phenomenon is the "odd-even effect," where the physical properties of the liquid crystal, such as transition temperatures and phase stability, alternate depending on whether the alkyl chain has an even or odd number of carbon atoms. rsc.org This is attributed to differences in molecular packing and conformational freedom between chains of odd and even lengths.
Molecular Interactions: Theoretical studies show that as the alkyl chain length increases, the interaction energy between the cation and anion in ionic liquid crystals can be weakened. nih.gov Concurrently, the molecular volume and surface area increase, which alters the intermolecular forces governing the liquid crystal phase. nih.gov
Table 1: General Influence of Alkyl Chain Length on Liquid Crystal Properties
| Property | Trend with Increasing Alkyl Chain Length | Scientific Rationale |
|---|---|---|
| Number of Mesophases | Tends to increase | Longer chains promote higher degrees of molecular order, stabilizing phases like smectic A. mdpi.com |
| Clearing Point (Tᵢ) | Generally increases | Enhanced intermolecular attractions from longer, more polarizable chains stabilize the mesophase. researchgate.net |
| Phase Behavior | Can exhibit odd-even effects | Differences in molecular packing and conformational entropy for chains with odd vs. even numbers of carbons. rsc.org |
| Molecular Volume | Increases | Direct consequence of adding more methylene (B1212753) (-CH₂-) units to the chain. nih.gov |
While Benzene, 1-bromo-4-(hexyloxy)- is itself a calamitic (rod-like) molecule, it is a crucial synthetic component for building discotic (disc-shaped) liquid crystals. In these systems, several hexyloxy-bromobenzene units (or derivatives thereof) are attached as side chains to a central, flat aromatic core, such as triphenylene.
These disc-shaped molecules can then self-assemble by stacking on top of one another to form columns. The flexible hexyloxy chains radiate outward from the central cores, filling the space between the columns and mediating the interactions that stabilize the entire structure. whiterose.ac.uk This assembly results in a highly ordered state known as a columnar mesophase, often with a hexagonal arrangement (Colh). whiterose.ac.uknih.gov The ability to control the alignment of these columns, for instance into a uniform homeotropic (columns perpendicular to the substrate) or homogeneous (columns parallel to the substrate) state, is a key area of research for electronic applications. rsc.org
The electro-optical and thermo-optical properties of a liquid crystal system are dependent on the collective response of its constituent molecules to external stimuli like electric fields and temperature changes. While specific studies on systems composed solely of Benzene, 1-bromo-4-(hexyloxy)- are not detailed, the influence of its structural features can be understood from general principles.
The response to an electric field is governed by the molecule's dielectric anisotropy, which arises from its charge distribution. Theoretical calculations on related photoresponsive ionic liquids show that the electrostatic potential of the molecule is significantly affected by the alkyl chain length. nih.gov The hexyloxy group on the benzene ring influences the molecule's polarizability and its interactions with neighboring molecules, which in turn dictates how the bulk material's refractive index and light transmission properties will change under an applied voltage or a shift in temperature.
Organic Electronics and Optoelectronic Devices
In the realm of organic electronics, the ability to construct large, electronically active molecules with good processability is paramount. Benzene, 1-bromo-4-(hexyloxy)- serves as an essential monomer for this purpose.
Conjugated polymers and oligomers are materials characterized by a backbone of alternating single and double bonds, which allows for the delocalization of electrons and gives rise to semiconducting properties. Benzene, 1-bromo-4-(hexyloxy)- is an ideal building block for synthesizing these materials for several reasons:
Reactive Handle: The bromine atom is an excellent leaving group for cross-coupling reactions, most notably the Suzuki coupling reaction. springernature.com This allows for the controlled, step-by-step assembly of the monomer into well-defined oligomers and long-chain polymers. polymer.cn
Solubility Enhancement: The hexyloxy side chain is crucial for rendering the final polymer or oligomer soluble in common organic solvents. researchgate.net Without such flexible side chains, the rigid, conjugated backbones of these polymers would make them intractable, preventing them from being processed into the thin films required for electronic devices.
Table 2: Role of Benzene, 1-bromo-4-(hexyloxy)- in Conjugated Polymer Synthesis
| Feature of Monomer | Role in Polymer | Significance for Applications |
|---|---|---|
| Bromo Group | Provides a reactive site for polymerization (e.g., Suzuki coupling). springernature.com | Enables the creation of long, well-defined polymer chains with specific sequences. polymer.cn |
| Benzene Ring | Forms part of the electronically active conjugated backbone. | Contributes to the fundamental semiconducting properties of the material. nih.gov |
| Hexyloxy Chain | Imparts solubility in organic solvents. | Crucial for solution-based processing and fabrication of thin-film electronic devices. researchgate.net |
Charge Carrier Mobility in Related Poly(phenylenevinylene) Derivatives
Poly(p-phenylenevinylene) (PPV) and its derivatives are a significant class of conjugated polymers investigated for their semiconducting properties. The charge carrier mobility in these materials is a critical parameter that dictates their performance in electronic devices. While direct studies on PPV derivatives specifically incorporating the 1-bromo-4-(hexyloxy)-benzene moiety are not extensively detailed in the provided search results, the general principles of charge transport in PPV systems offer valuable insights.
The mobility of charge carriers (holes and electrons) in PPV is influenced by factors such as the degree of order, interchain interactions, and the presence of trapping sites. rsc.org Hole mobilities in unsubstituted PPV have been reported in the range of 10⁻⁵ cm²/Vs. rsc.org The transport of charge is often described as a hopping process between localized states, which can be affected by the electric field and temperature. rsc.orgd-nb.info For instance, some studies have shown that hole mobility increases with both increasing electric field and temperature, with activation energies ranging from 0.4 to 0.7 eV. rsc.org
Research on various PPV derivatives has demonstrated that modifications to the polymer backbone and side chains can significantly alter charge carrier mobility. aps.org For example, some electron-deficient PPV derivatives have shown electron mobilities exceeding 1 cm²/Vs. pku.edu.cn In contrast, many PPV derivatives are predominantly hole conductors. core.ac.uk The presence of traps can severely limit electron current in some PPV devices. core.ac.uk
| Polymer System | Typical Hole Mobility (cm²/Vs) | Key Influencing Factors |
| Unsubstituted PPV | 10⁻⁵ | Electric field, Temperature, Presence of traps rsc.orgd-nb.info |
| Poly(dialkoxy-p-phenylene vinylene) | 0.5 x 10⁻⁶ | Bulk space-charge limited conductivity core.ac.uk |
| O C 1 C 10 -PPV | 5 x 10⁻¹¹ (at low bias) | Carrier density dependence aps.org |
Applications in Organic Light-Emitting Diodes (OLEDs) and Solar Cells
The hexyloxy group in Benzene, 1-bromo-4-(hexyloxy)- is a common feature in organic materials designed for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and organic solar cells. While specific device performance data for materials directly synthesized from this compound is not available in the provided results, the functional role of such moieties is well-established.
In the context of OLEDs, alkoxy side chains like hexyloxy are known to improve the processability and film-forming properties of conjugated polymers. researchgate.net This is a critical aspect for fabricating uniform and efficient devices. Furthermore, the electronic properties of the side chains can influence the energy levels (HOMO and LUMO) of the material, which is crucial for achieving balanced charge injection and transport, a key factor for high-efficiency OLEDs. dongguk.edu
In the realm of organic solar cells, derivatives of Benzene, 1-bromo-4-(hexyloxy)- can be utilized in the synthesis of donor or acceptor materials. For instance, new dipolar compounds containing a 5,6-bis-hexyloxy-benzo figshare.comnih.govresearchgate.netthiadiazole entity have been successfully used as sensitizers in dye-sensitized solar cells. rsc.org The inclusion of hexyloxy chains in these dyes was found to effectively suppress dark currents and significantly enhance cell performance. rsc.org Star-shaped molecules incorporating alkyl-dicyanovinyl groups and various donor cores are also being designed for efficient bulk heterojunction organic solar cells. researchgate.net
The bromo-functionalization of the benzene ring provides a reactive site for various cross-coupling reactions, such as Suzuki or Stille coupling. This allows for the facile incorporation of this building block into larger conjugated systems, which are the cornerstone of active materials in OLEDs and organic solar cells.
Supramolecular Chemistry and Self-Assembly
The structure of Benzene, 1-bromo-4-(hexyloxy)- lends itself to the principles of supramolecular chemistry, where non-covalent interactions are harnessed to construct well-defined, higher-order structures.
Halogen Bonding Interactions in Brominated Aromatic Systems
The bromine atom in Benzene, 1-bromo-4-(hexyloxy)- can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. This interaction is increasingly being recognized as a powerful tool for crystal engineering and the design of supramolecular architectures. unito.it
In brominated aromatic systems, the bromine atom can form halogen bonds with various acceptor atoms, such as nitrogen in pyridines or oxygen in aldehydes. rsc.orgrsc.org These interactions can direct the self-assembly of molecules into specific arrangements, such as one-dimensional chains or more complex networks. nih.govresearchgate.net The strength and directionality of halogen bonds make them highly effective in controlling the solid-state packing of molecules. unito.it For example, the co-crystallization of 1,2,4,5-tetrafluoro-3,6-diiodobenzene with various imines has been shown to be a viable method for constructing thermo- and photo-responsive molecular architectures through halogen bonding. unito.it
Formation of Supramolecular Networks and Assemblies
The combination of the hexyloxy chain and the bromo-substituent in Benzene, 1-bromo-4-(hexyloxy)- allows for the formation of complex supramolecular networks. The hexyloxy groups can induce liquid crystalline behavior through van der Waals interactions and π-π stacking of the aromatic cores. The bromine atom, via halogen bonding, can provide additional directional control over the assembly process.
The self-assembly of brominated molecules on surfaces has been demonstrated to form compact 2D supramolecular networks, driven by a combination of hydrogen and halogen bonds. nih.govresearchgate.net This highlights the potential of using molecules like Benzene, 1-bromo-4-(hexyloxy)- in the bottom-up fabrication of nanostructured materials and surfaces with tailored properties.
Star-Shaped Molecules and Dendrimers with Aryl Alkyl Ether Moieties
Aryl alkyl ethers, such as the one present in Benzene, 1-bromo-4-(hexyloxy)-, are fundamental components in the synthesis of star-shaped molecules and dendrimers. figshare.comnih.gov These branched macromolecules have unique properties compared to their linear analogues, including high solubility, well-defined molecular structures, and a high density of functional groups at their periphery. rsc.orgrsc.org
Star-shaped molecules consist of multiple arms radiating from a central core. rsc.orgresearchgate.net The synthesis of such molecules often involves the coupling of peripheral units, which can be derived from Benzene, 1-bromo-4-(hexyloxy)-, to a multifunctional core. researchgate.net These molecules have applications in organic electronics, where their three-dimensional architecture can help to overcome some of the limitations of linear conjugated polymers. rsc.org
Advanced Research Topics and Future Directions
Exploration of Novel Derivatives and Analogues of Benzene (B151609), 1-bromo-4-(hexyloxy)-
The core structure of Benzene, 1-bromo-4-(hexyloxy)- is ripe for modification to create a diverse library of new molecules with tailored properties. Research in this area focuses on altering the alkyl chain, modifying the aromatic ring, and exploring different positional isomers.
Analogues with varied alkyl chains, such as octyloxy and cyclohexyloxy groups, have been synthesized. researchgate.netnih.gov For instance, the length and branching of the alkoxy chain can significantly influence the compound's physical properties, such as its liquid crystalline behavior. The synthesis of related compounds like 1,4-Dibromo-2,5-bis(hexyloxy)benzene demonstrates another avenue for creating derivatives, where additional functional groups are introduced to the benzene ring. nih.gov These structural modifications can alter the molecule's electronic properties, solubility, and steric profile, thereby enabling its use in a wider range of applications, from materials science to medicinal chemistry.
Future exploration could involve:
Varying the Alkoxy Chain: Introducing unsaturation, branching, or cyclic moieties into the hexyloxy chain to fine-tune packing in solid-state materials or to alter metabolic stability in biological contexts.
Additional Ring Substitution: Adding other functional groups (e.g., nitro, amino, or cyano groups) to the benzene ring to modulate its reactivity and intermolecular interactions.
Polymer Functionalization: Incorporating the Benzene, 1-bromo-4-(hexyloxy)- moiety into polymer backbones or as pendant groups to create functional materials with specific optical or electronic properties.
Interdisciplinary Research with Biological and Medicinal Chemistry
While primarily used as a synthetic intermediate, the structural motifs present in Benzene, 1-bromo-4-(hexyloxy)- suggest potential applications in the life sciences. Interdisciplinary research combining organic synthesis with biological and medicinal chemistry could unlock new therapeutic or diagnostic uses.
The biological activity of halogenated organic compounds is an area of intense research. The presence of a bromine atom can enhance a molecule's lipophilicity, potentially improving its ability to cross cell membranes. Furthermore, the stereochemistry of bromo-organic compounds can have a profound impact on their biological effects. unimi.it
For example, studies on nature-inspired compounds like 3-Br-acivicin have shown that different stereoisomers exhibit vastly different levels of antimalarial activity, suggesting that specific spatial arrangements are crucial for target binding. unimi.itresearchgate.net While the biological activity of Benzene, 1-bromo-4-(hexyloxy)- itself is not well-documented, future research could focus on synthesizing chiral derivatives and screening them for interactions with various biological targets, such as enzymes or receptors. The lipophilic hexyloxy tail could serve to anchor the molecule within lipid bilayers or hydrophobic pockets of proteins.
A significant future direction for Benzene, 1-bromo-4-(hexyloxy)- lies in its application as a versatile intermediate in the synthesis of complex pharmaceutical compounds. Aryl bromides are crucial precursors in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings.
This reactivity allows for the bromine atom to be replaced with a wide array of other functional groups, enabling the construction of larger, more intricate molecular architectures that are often required for active pharmaceutical ingredients (APIs). The hexyloxy group can be retained in the final drug molecule to enhance properties like membrane permeability or to fill a hydrophobic binding pocket in a target protein. Therefore, this compound serves as a valuable building block for generating libraries of potential drug candidates for high-throughput screening.
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Future research into the synthesis of Benzene, 1-bromo-4-(hexyloxy)- and its derivatives will likely focus on developing more environmentally benign methodologies.
Traditional synthetic routes may involve harsh reagents or volatile organic solvents. Green chemistry approaches could include:
Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and improve energy efficiency compared to conventional heating. wjpmr.com
Use of Greener Solvents: Replacing hazardous solvents with more sustainable alternatives like water, supercritical fluids, or ionic liquids. nih.gov
Catalytic Processes: Employing highly efficient catalysts to reduce the amount of reagents needed and to minimize the formation of byproducts. This includes exploring solid-supported catalysts that can be easily recovered and reused.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste.
Computational Design and In Silico Screening for New Applications
Computational chemistry offers powerful tools for accelerating the discovery of new applications for molecules like Benzene, 1-bromo-4-(hexyloxy)-. In silico methods can predict the properties and potential activities of novel derivatives before they are synthesized in the lab, saving time and resources.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be used to screen virtual libraries of derivatives for potential biological activity. nih.govmdpi.com For instance, computational models could predict the binding affinity of analogues for a specific protein target, helping to prioritize which compounds to synthesize for further testing. nih.gov
In materials science, computational simulations can predict the liquid crystal properties, thermal stability, and electronic characteristics of new derivatives. This allows for the rational design of molecules with optimized properties for applications in electronics and optics. By leveraging these in silico tools, researchers can more efficiently navigate the vast chemical space of possible derivatives to identify promising candidates for a wide range of innovative applications.
Q & A
Q. What are the common synthetic routes for preparing benzene derivatives with alkoxy and bromine substituents, such as 1-bromo-4-(hexyloxy)benzene?
Synthesis typically involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions . For example:
- Nucleophilic substitution : A brominated benzene derivative reacts with a hexyloxy nucleophile (e.g., sodium hexanolate) under controlled conditions (e.g., polar aprotic solvents like DMF at 80–120°C) .
- Suzuki-Miyaura coupling : Aryl halides (e.g., 1-bromo-4-iodobenzene) can couple with alkoxyboronic esters in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) .
Key challenges include regioselectivity control and minimizing side reactions like dehalogenation.
Q. How can the molecular structure of 1-bromo-4-(hexyloxy)benzene be experimentally validated?
Structural characterization employs:
- X-ray crystallography : Single-crystal analysis using programs like SHELXL refines bond lengths and angles (e.g., C-Br: ~1.89 Å, C-O: ~1.36 Å) .
- NMR spectroscopy : Distinct signals for aromatic protons (δ 6.8–7.5 ppm), hexyloxy protons (δ 3.4–1.2 ppm), and bromine-induced deshielding .
- Mass spectrometry : Molecular ion peaks (e.g., m/z ≈ 284 for C₁₂H₁₇BrO⁺) confirm the molecular formula .
Advanced Research Questions
Q. What mechanistic pathways govern the reactivity of 1-bromo-4-(hexyloxy)benzene in cross-coupling reactions?
The bromine atom acts as an electrophilic site for oxidative addition in Pd-catalyzed reactions (e.g., Suzuki coupling), while the electron-donating hexyloxy group directs meta/para substitution in electrophilic aromatic substitution. Key factors:
- Catalyst selection : Bulky ligands (e.g., SPhos) enhance coupling efficiency by stabilizing Pd intermediates .
- Solvent effects : Polar solvents (e.g., THF) improve solubility of organoboron reagents .
Mechanistic studies often use DFT calculations to map transition states and regioselectivity trends.
Q. How can regioselectivity challenges in synthesizing asymmetrically substituted benzene derivatives be addressed?
Regioselectivity is influenced by:
- Directing groups : The hexyloxy group (ortho/para-directing) competes with bromine (meta-directing) in electrophilic substitution .
- Temperature control : Lower temperatures (e.g., 0°C) favor kinetic products, while higher temperatures favor thermodynamic control .
Advanced strategies include protecting group chemistry (e.g., silylation of alkoxy groups) to temporarily block reactive sites .
Q. What computational tools are used to predict the electronic properties and reactivity of brominated alkoxybenzenes?
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attack (e.g., Fukui indices) .
- Molecular dynamics (MD) simulations : Model solvation effects and conformational flexibility of the hexyloxy chain .
- Crystallographic software (e.g., SHELX) : Refines experimental data and validates theoretical models .
Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural analysis?
- Multi-technique validation : Cross-check NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing rotational isomers in alkoxy chains) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulae when isotopic patterns overlap .
- Twinned crystal refinement : SHELXL’s twin law functions address diffraction data from non-merohedral twinning .
Q. What methodologies are recommended for studying the biological interactions of 1-bromo-4-(hexyloxy)benzene?
- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization via confocal microscopy .
- Toxicity profiling : Use in vitro models (e.g., HepG2 cells) to assess metabolic stability and reactive metabolite formation .
Q. What advanced applications does 1-bromo-4-(hexyloxy)benzene have in materials science?
- Liquid crystal precursors : The hexyloxy chain promotes mesophase stability in calamitic liquid crystals when coupled with cyclohexyl or biphenyl groups .
- Polymer synthesis : Acts as a monomer in Pd-catalyzed polymerizations to create conjugated polymers for OLEDs .
- Surface functionalization : Anchors self-assembled monolayers (SAMs) on gold surfaces via thiol-bromine displacement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
